NLRP3 Inhibitory Potency Relative to MCC950 (Structural Class Comparison)
While a direct head-to-head IC50 for this exact compound is not yet publicly available, the patent family (WO2019/211463A1) demonstrates that sulfonyl triazoles bearing a 2-fluorophenyl group and an azetidine linker routinely achieve IC50 values <100 nM in human PBMC IL-1β release assays [1]. In contrast, the first-generation NLRP3 inhibitor MCC950 (CRID3) exhibits an IC50 of 7.5 nM in the same assay [2]. Although MCC950 appears more potent on target, it suffers from poor aqueous solubility (<50 µM) and off-target activity at higher concentrations, whereas the azetidine-triazole scaffold was explicitly designed to improve physicochemical properties and selectivity [1].
| Evidence Dimension | NLRP3-mediated IL-1β inhibition in human PBMCs |
|---|---|
| Target Compound Data | IC50 <100 nM (class-level expectation from patent SAR) |
| Comparator Or Baseline | MCC950: IC50 = 7.5 nM (Coll et al., 2015) [2] |
| Quantified Difference | MCC950 is approximately 13-fold more potent in this assay, but the target compound offers a differentiated scaffold with potentially superior drug-like properties. |
| Conditions | Human peripheral blood mononuclear cells stimulated with LPS and ATP |
Why This Matters
Procurement decisions cannot rely solely on primary target potency; the overall profile (selectivity, solubility, metabolic stability) determines translational success, and the 2-fluorophenyl-azetidine-triazole scaffold was rationally chosen to address the liabilities of earlier NLRP3 inhibitors.
- [1] Miller, D.; Den Hartog, J. A. J.; MacLeod, A.; Thom, S.; McPherson, C. G.; Alanine, T.; Carrillo Arregui, J.; Ciana, C.-L.; Shannon, J.; Van Wiltenburg, J. Novel Compounds. PCT Int. Appl. WO 2019/211463 A1, 2019. View Source
- [2] Coll, R. C.; Robertson, A. A. B.; Chae, J. J.; Higgins, S. C.; Muñoz-Planillo, R.; Inserra, M. C.; Vetter, I.; Dungan, L. S.; Monks, B. G.; Stutz, A.; Croker, D. E.; Butler, M. S.; Haneklaus, M.; Sutton, C. E.; Núñez, G.; Latz, E.; Kastner, D. L.; Mills, K. H. G.; Masters, S. L.; Schroder, K.; Cooper, M. A.; O'Neill, L. A. J. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat. Med. 2015, 21, 248–255. View Source
